ASB-14
Overview
Description
Preparation Methods
The synthesis of ASB-14 involves the reaction of 1,3-propane sultone with N,N-dimethyl-3-aminopropylamine, followed by the acylation of the resulting product with tetradecanoyl chloride . The reaction conditions typically include the use of organic solvents such as acetonitrile and temperatures around 25°C . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
ASB-14 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ASB-14 has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Industry: The compound finds applications in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of ASB-14 involves its ability to interact with hydrophobic and hydrophilic regions of proteins and other molecules. This interaction leads to the solubilization of membrane proteins by disrupting lipid bilayers and forming micelles around hydrophobic regions . The molecular targets include membrane proteins and lipid bilayers, and the pathways involved are related to the disruption of hydrophobic interactions.
Comparison with Similar Compounds
ASB-14 is unique due to its zwitterionic nature, which allows it to solubilize proteins without denaturing them. Similar compounds include:
CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate): Another zwitterionic detergent used for solubilizing membrane proteins.
CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate): A derivative of CHAPS with an additional hydroxyl group, providing different solubilization properties.
The uniqueness of this compound lies in its specific structure, which provides optimal solubilization of membrane proteins while maintaining their native state .
Properties
IUPAC Name |
3-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]propane-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46N2O4S/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(25)23-18-15-19-24(2,3)20-16-21-29(26,27)28/h4-21H2,1-3H3,(H-,23,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSXERRKRAEDOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398742 | |
Record name | ASB-14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216667-08-2 | |
Record name | ASB-14 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50398742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.